molecular formula C17H19N3O2S2 B2471472 1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one CAS No. 937688-09-0

1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2471472
CAS RN: 937688-09-0
M. Wt: 361.48
InChI Key: YILCTLHDBRXHGB-UHFFFAOYSA-N
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Description

The compound “1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound . Heterocyclic compounds are widely used in the synthesis of various pharmacologically active substances .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo .


Molecular Structure Analysis

The molecular structure of such compounds is established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 2-aminothiazoles with ethyl acetoacetate in acetic or polyphosphoric acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives : The synthesis of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives involved reactions like converting 7-bromomethyl-2, 3-dihydro-5H-thiazolo[3, 2-a]pyrimidin-5-one to 7-morpholinomethyl derivatives using morpholine (Kinoshita et al., 1987).

  • Preparation of Benzo[c]phenanthridine Derivatives : In research related to antitumor alkaloids, derivatives of 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones were synthesized using processes that involved 1-N-morpholino-1-cyclohexenes (Janin et al., 1993).

  • Development of Anti-Inflammatory and Analgesic Agents : Novel thiazolopyrimidines derived from visnaginone and khellinone, incorporating morpholinomethyl groups, showed promising activity as COX-1/COX-2 inhibitors and had significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Biological Applications

  • Antiviral Activity : Morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone exhibited significant antiviral activity against various viral strains, including fowl plague virus and Semliki Forest virus (Galabov et al., 1984).

  • Synthesis of Anti-Inflammatory Compounds : The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives resulted in compounds with significant anti-inflammatory activity, some surpassing acetylsalicylic acid in effectiveness (Jakubkienė et al., 2003).

Synthesis and Reactivity in Heterocyclic Chemistry

  • Heterocyclic Synthesis : The synthesis of 2-(chloro(methoxy, morpholino)methyl)-hexahydropyrimidothieno[3,2-c]azocines and tetrahydrospiro[pyrido[4,5']thieno[2,3-d]pyrimidines] involved complex reactions showing the versatility of morpholinomethyl derivatives in heterocyclic chemistry (Voskressensky et al., 2015).

  • Novel Heterocyclic Systems : Research on 7-Benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile led to the development of new heterocyclic systems with potential pharmacological applications (Sirakanyan et al., 2018).

Future Directions

The future directions in the research of these compounds could involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,6,10(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c21-15-14-12-3-1-2-4-13(12)24-16(14)20-11(10-23-17(20)18-15)9-19-5-7-22-8-6-19/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCTLHDBRXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=CSC4=NC3=O)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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